molecular formula C10H9N3O4 B14300952 Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate CAS No. 114020-19-8

Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate

Cat. No.: B14300952
CAS No.: 114020-19-8
M. Wt: 235.20 g/mol
InChI Key: WOXDFKQZNCCDOM-UHFFFAOYSA-N
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Description

Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate is a chemical compound with the molecular formula C10H9N3O3 It is known for its unique structure, which includes a benzotriazinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-one with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate exerts its effects is primarily through its interaction with specific molecular targets. The benzotriazinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate
  • O,O-Dimethyl-S-4-oxo-1,2,3-benzotriazin-3(4H)-ylmethyl phosphorodithioate

Uniqueness

Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate is unique due to its specific ester linkage and the presence of the benzotriazinone ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

114020-19-8

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

methyl 2-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]acetate

InChI

InChI=1S/C10H9N3O4/c1-16-9(14)6-17-13-10(15)7-4-2-3-5-8(7)11-12-13/h2-5H,6H2,1H3

InChI Key

WOXDFKQZNCCDOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CON1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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